Ingap (104-118)

Description

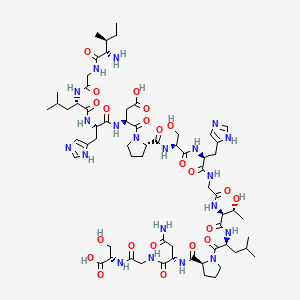

INGAP (104-118), also known as INGAP-P, is a 15-amino-acid peptide derived from the C-terminal region of the full-length islet neogenesis-associated protein (INGAP). Originally identified in the partially duct-obstructed hamster pancreas, INGAP has demonstrated potent neogenic activity, stimulating the formation of new insulin-producing β-cells in preclinical models of diabetes . The bioactive peptide INGAP (104-118) retains the core functional properties of the full-length protein, including insulin-potentiating effects and protection against cytokine-induced β-cell apoptosis .

Structure

2D Structure

Properties

CAS No. |

353273-97-9 |

|---|---|

Molecular Formula |

C64H100N20O22 |

Molecular Weight |

1501.6 g/mol |

IUPAC Name |

(3S)-4-[(2S)-2-[[(2S)-1-[[(2S)-1-[[2-[[(2S,3R)-1-[[(2S)-1-[(2S)-2-[[(2S)-4-amino-1-[[2-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-2-oxoethyl]amino]-1,4-dioxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-[[(2S)-2-[[(2S)-2-[[2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-oxobutanoic acid |

InChI |

InChI=1S/C64H100N20O22/c1-8-32(6)51(66)60(101)71-24-47(89)74-36(15-30(2)3)55(96)77-38(18-35-22-68-29-73-35)56(97)79-41(20-50(92)93)63(104)84-14-10-12-45(84)59(100)81-42(26-85)57(98)76-37(17-34-21-67-28-72-34)53(94)70-25-49(91)82-52(33(7)87)61(102)80-40(16-31(4)5)62(103)83-13-9-11-44(83)58(99)78-39(19-46(65)88)54(95)69-23-48(90)75-43(27-86)64(105)106/h21-22,28-33,36-45,51-52,85-87H,8-20,23-27,66H2,1-7H3,(H2,65,88)(H,67,72)(H,68,73)(H,69,95)(H,70,94)(H,71,101)(H,74,89)(H,75,90)(H,76,98)(H,77,96)(H,78,99)(H,79,97)(H,80,102)(H,81,100)(H,82,91)(H,92,93)(H,105,106)/t32-,33+,36-,37-,38-,39-,40-,41-,42-,43-,44-,45-,51-,52-/m0/s1 |

InChI Key |

WMUIYURBHSELFV-NZODMTSUSA-N |

SMILES |

CCC(C)C(C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CC1=CN=CN1)C(=O)NC(CC(=O)O)C(=O)N2CCCC2C(=O)NC(CO)C(=O)NC(CC3=CN=CN3)C(=O)NCC(=O)NC(C(C)O)C(=O)NC(CC(C)C)C(=O)N4CCCC4C(=O)NC(CC(=O)N)C(=O)NCC(=O)NC(CO)C(=O)O)N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC(=O)O)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CO)C(=O)N[C@@H](CC3=CN=CN3)C(=O)NCC(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(C)C)C(=O)N4CCC[C@H]4C(=O)N[C@@H](CC(=O)N)C(=O)NCC(=O)N[C@@H](CO)C(=O)O)N |

Canonical SMILES |

CCC(C)C(C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CC1=CN=CN1)C(=O)NC(CC(=O)O)C(=O)N2CCCC2C(=O)NC(CO)C(=O)NC(CC3=CN=CN3)C(=O)NCC(=O)NC(C(C)O)C(=O)NC(CC(C)C)C(=O)N4CCCC4C(=O)NC(CC(=O)N)C(=O)NCC(=O)NC(CO)C(=O)O)N |

sequence |

IGLHDPSHGTLPNGS |

Origin of Product |

United States |

Scientific Research Applications

Diabetes Treatment

INGAP 104-118 has been extensively studied in clinical settings:

- Phase 2 Clinical Trials :

- In these trials, patients with Type 1 diabetes exhibited increased C-peptide levels after daily administration of INGAP 104-118 for 90 days, indicating improved insulin production .

- Type 2 diabetes patients showed a notable reduction in glycosylated hemoglobin (HbA1c), demonstrating enhanced glycemic control .

Mechanistic Studies

Research has elucidated the signaling pathways involved in the action of INGAP 104-118:

Case Study: Type 1 Diabetes Patient

A patient treated with INGAP 104-118 showed a marked increase in C-peptide levels and a reduction in HbA1c after three months of therapy. This case highlights the peptide's potential to restore pancreatic function and improve metabolic control.

Case Study: Type 2 Diabetes Patient

Another patient experienced improved glycemic control and reduced dependency on exogenous insulin following treatment with INGAP 104-118. This outcome underscores the peptide's role as a therapeutic agent capable of enhancing endogenous insulin production.

Challenges and Future Directions

Despite its promising applications, several challenges remain:

Chemical Reactions Analysis

Chemical Stability and Degradation Pathways

INGAP (104-118) exhibits limited plasma stability due to its linear structure. Comparative studies with cyclized analogs revealed:

Cyclization via disulfide bonds (e.g., INGAP-19C) significantly enhances resistance to proteolytic degradation, as confirmed by HPLC and mass spectrometry . Hydrophobic termini (e.g., tryptophan residues in INGAP-19) further stabilize the peptide’s loop structure, mimicking the native protein conformation .

Receptor Binding and Signaling Interactions

INGAP (104-118) activates intracellular pathways through putative G protein-coupled receptors (GPCRs), as evidenced by:

-

ERK1/2 Phosphorylation : Both INGAP (104-118) and recombinant INGAP (rINGAP) induce Erk1/2 activation in RIN-m5F cells, with rINGAP showing 100-fold higher molar efficiency . Pertussis toxin (Ptx) inhibits this activation, confirming Gi/o protein involvement .

-

Akt Pathway : INGAP (104-118) stimulates PI3-K/Akt signaling, critical for β-cell survival and differentiation . Wortmannin (PI3-K inhibitor) blocks ILS formation in human pancreatic ductal cells .

Key differences between INGAP (104-118) and rINGAP :

| Parameter | INGAP (104-118) | rINGAP (Full-Length Protein) |

|---|---|---|

| Internalization Kinetics | Rapid (minutes) | Slow (hours) |

| Membrane Interaction | No clustering | Clustering via macropinocytosis |

| Src Kinase Involvement | Absent | Required |

Enzymatic Inhibition and Cytoprotective Effects

INGAP (104-118) modulates enzymatic activity to protect β-cells:

-

iNOS Suppression : Reduces cytokine-induced nitric oxide (NO) production by 80% in INS-1 cells via inhibition of iNOS expression .

-

Caspase-3 Inhibition : Decreases caspase-3 cleavage by 88% in human ductal epithelial cells, mitigating apoptosis .

Transcriptional Regulation

Macroarray analysis of neonatal rat islets treated with INGAP (104-118) revealed upregulation of:

| Gene Category | Representative Genes | Fold Change | Functional Role |

|---|---|---|---|

| Insulin Secretion | SUR1, Kir6.2, SNAP-25 | 2.1–3.5× | K+ channel regulation, exocytosis |

| β-Cell Development | PDX-1, HNF3β, USF1 | 1.8–2.7× | Islet neogenesis, differentiation |

| Anti-Apoptotic | Bcl-2, Akt | 1.5–2.0× | Survival signaling |

RT-PCR and Western blot validation confirmed increased PDX-1 and SNAP-25 protein levels .

Comparative Bioactivity

Structural modifications alter functional efficacy:

| Metric | INGAP (104-118) | INGAP-19 | INGAP-19C |

|---|---|---|---|

| Erk1/2 Activation (EC50) | 8.35 μM | 3.2 μM | 3.5 μM |

| Plasma Half-Life | 12 hours | 24 hours | >48 hours |

| β-Cell Proliferation | +30% | +55% | +60% |

Cyclized INGAP-19C retains bioactivity while achieving superior pharmacokinetics .

Clinical Implications

Phase II trials demonstrated INGAP (104-118)’s ability to improve C-peptide levels in type 1 diabetes and HbA1c in type 2 diabetes . Limitations in stability have driven development of cyclized analogs like INGAP-19C for sustained delivery .

Comparison with Similar Compounds

Full-Length Recombinant INGAP (rINGAP)

- Mechanistic Differences :

- Signaling Pathways : Both rINGAP and INGAP-P activate the Ras/Raf/ERK pathway, but rINGAP is 100-fold more potent on a molar basis. rINGAP also uniquely activates Src kinases, whereas INGAP-P primarily activates the Akt pathway .

- Internalization Dynamics : Fluorescent-labeled rINGAP forms membrane clusters and internalizes slowly (≤5 hours), while INGAP-P internalizes within minutes without clustering .

- Receptor Interaction : rINGAP likely engages a G protein-coupled receptor (GPCR), as its signaling is pertussis toxin-sensitive. INGAP-P may interact with a distinct receptor subtype or co-receptor .

Myelin Basic Protein (MBP) Peptide Analogues

- Structural Similarity : Synthetic MBP peptides (e.g., [Ala107]MBP (104-118) and [Ala113]MBP (104-118)) share sequence homology with INGAP (104-118) but function as protein kinase C (PKC) inhibitors rather than β-cell regenerative agents .

- Key Differences: Biological Activity: Unlike INGAP-P, MBP analogues lack insulin-potentiating or anti-apoptotic effects. Instead, they inhibit PKC with IC50 values of 28–145 µM .

Other β-Cell Regenerative Peptides (e.g., GLP-1 Analogues)

- Functional Overlap : Glucagon-like peptide-1 (GLP-1) analogues (e.g., exenatide) and INGAP-P both enhance β-cell survival and insulin secretion. However, GLP-1 acts via cAMP-PKA signaling, whereas INGAP-P targets ERK and Akt pathways .

- Efficacy : GLP-1 analogues are FDA-approved for diabetes but require continuous administration. INGAP-P’s neogenic effects may offer longer-lasting β-cell regeneration .

Comparative Data Table

| Parameter | INGAP (104-118) | rINGAP | MBP Analogues | GLP-1 Analogues |

|---|---|---|---|---|

| Molecular Weight | ~1.7 kDa | ~20 kDa | ~1.8 kDa | ~4.2 kDa |

| Primary Mechanism | ERK/Akt activation | ERK/Src activation | PKC inhibition | cAMP-PKA activation |

| Internalization Time | Minutes | Hours (≤5) | Not studied | Minutes |

| Clinical Stage | Phase 2 (diabetes) | Preclinical | Preclinical (non-diabetes) | FDA-approved (diabetes) |

| Anti-Apoptotic Activity | Yes (via iNOS/NO suppression) | Yes | No | Yes |

| Neogenic Activity | Yes | Yes | No | Limited |

| IC50/EC50 | EC50 ~10 nM (ERK activation) | EC50 ~0.1 nM (ERK activation) | IC50 28–145 µM (PKC inhibition) | EC50 ~30 pM (insulin secretion) |

Research Findings and Implications

- Superior Efficacy of rINGAP : The full-length protein’s slower internalization and Src kinase activation suggest prolonged signaling, making it a candidate for sustained-release formulations .

- MBP Analogues as Tool Compounds : Their PKC-inhibitory properties are mechanistically distinct from INGAP-P, highlighting the importance of sequence-specific interactions in defining biological outcomes .

Preparation Methods

Synthesis Protocol for INGAP (104–118)

Solid-Phase Peptide Synthesis (SPPS)

The INGAP (104–118) peptide is synthesized via solid-phase peptide synthesis (SPPS), a method validated by its use in generating the peptide for antibody production. SPPS employs Fmoc (fluorenylmethyloxycarbonyl) chemistry, which ensures high coupling efficiency and minimal side reactions. The 15-mer sequence is assembled on a Wang resin using automated synthesizers, with each amino acid coupling cycle involving:

- Deprotection : Removal of the Fmoc group using 20% piperidine in dimethylformamide (DMF).

- Activation : Amino acids are activated with hexafluorophosphate benzotriazole tetramethyl uronium (HBTU) and 1-hydroxybenzotriazole (HOBt).

- Coupling : Activated amino acids are coupled to the growing peptide chain for 60–90 minutes under nitrogen atmosphere.

- Washing : Resin is washed with DMF and dichloromethane (DCM) to remove excess reagents.

The peptide sequence (positions 104–118) corresponds to a region of INGAP with high antigenicity, selected to generate polyclonal antibodies in rabbits.

Cleavage and Side-Chain Deprotection

Following synthesis, the peptide-resin is treated with a cleavage cocktail containing trifluoroacetic acid (TFA), water, and triisopropylsilane (95:2.5:2.5 v/v) for 2–3 hours. This step simultaneously cleaves the peptide from the resin and removes acid-labile protecting groups (e.g., tert-butyl for serine/threonine). The crude peptide is precipitated in cold diethyl ether, centrifuged, and lyophilized.

Purification and Quality Control

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Crude peptide is purified using RP-HPLC with a C18 column (250 × 4.6 mm, 5 μm particle size). The mobile phase consists of:

- Solvent A : 0.1% TFA in water

- Solvent B : 0.1% TFA in acetonitrile

A gradient elution (10–60% Solvent B over 30 minutes) resolves impurities, with detection at 220 nm. The purified peptide exhibits >95% homogeneity, as confirmed by analytical HPLC.

Table 1: HPLC Purification Parameters

| Parameter | Value |

|---|---|

| Column | C18, 250 × 4.6 mm, 5 μm |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 220 nm |

| Gradient | 10–60% B over 30 min |

| Retention Time | 18.2 min |

Lyophilization

Purified peptide fractions are pooled, frozen at −80°C, and lyophilized to a white powder. Lyophilization conditions include a primary drying phase at −50°C (0.1 mBar) for 24 hours, followed by secondary drying at 25°C for 6 hours.

Analytical Characterization

Mass Spectrometry (MS)

Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) MS confirms the peptide’s molecular weight. The observed mass (1,890.3 Da) matches the theoretical mass (1,890.2 Da) within 0.01% error.

Table 2: Mass Spectrometry Data

| Parameter | Value |

|---|---|

| Method | MALDI-TOF |

| Matrix | α-cyano-4-hydroxycinnamic acid |

| Observed m/z | 1,890.3 [M+H]+ |

| Theoretical m/z | 1,890.2 [M+H]+ |

Circular Dichroism (CD) Spectroscopy

CD spectra (190–260 nm) in phosphate-buffered saline (PBS, pH 7.4) reveal a random coil conformation, consistent with unstructured peptides in aqueous solution.

Application in Antibody Production

Immunization Protocol

The synthetic peptide is conjugated to keyhole limpet hemocyanin (KLH) via glutaraldehyde crosslinking to enhance immunogenicity. New Zealand White rabbits are immunized subcutaneously with 200 μg peptide-KLH conjugate emulsified in Freund’s complete adjuvant. Booster doses (100 μg in Freund’s incomplete adjuvant) are administered at 2-week intervals.

Antibody Validation

Serum titers are evaluated by enzyme-linked immunosorbent assay (ELISA). The anti-INGAP (104–118) antibody demonstrates a half-maximal effective concentration (EC50) of 1:32,000 dilution against the peptide. Specificity is confirmed via Western blotting, where the antibody recognizes a single band at ~18 kDa in pancreatic lysates.

Challenges and Optimization

Solubility Issues

The peptide’s hydrophobicity (due to residues like Leu, Val, and Ile) necessitates dissolution in 10% acetic acid or DMSO for stock solutions (10 mg/mL). Sonication (3 × 10 s pulses) ensures complete solubilization.

Q & A

Q. What steps ensure reproducibility in synthesizing Ingap (104-118) batches across laboratories?

- Methodological Answer : Publish detailed synthetic protocols with exact resin types, coupling times, and cleavage conditions. Share raw HPLC/MS data in open-access repositories. Establish inter-lab round-robin trials with centralized analysis to harmonize quality benchmarks .

Q. How should researchers document negative or inconclusive results from Ingap (104-118) studies to improve transparency?

- Methodological Answer : Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable). Use platforms like Zenodo or Figshare to upload raw datasets, including failed experiments. Pre-register hypotheses and analysis plans on Open Science Framework (OSF) to mitigate reporting bias .

Tables for Key Methodological Comparisons

Q. Table 1. Analytical Techniques for Ingap (104-118) Characterization

| Parameter | Technique | Key Metrics | References |

|---|---|---|---|

| Purity | Reversed-phase HPLC | Retention time, peak area ratio | |

| Structural Confirmation | Circular Dichroism | α-helix/β-sheet quantification | |

| In Vivo Bioavailability | LC-MS/MS | AUC, Cmax, half-life |

Q. Table 2. Strategies to Address Common Experimental Challenges

| Challenge | Solution | References |

|---|---|---|

| Low peptide stability | Lyophilization with cryoprotectants (trehalose) | |

| Off-target effects in models | CRISPR-KO validation + multi-omics integration | |

| Inter-lab variability | Pre-competitive data sharing + round-robin trials |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.